molecular formula C24H23F3N2O4S B2600072 (E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 896606-66-9

(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2600072
CAS No.: 896606-66-9
M. Wt: 492.51
InChI Key: OBHQBXZTCIUEOV-RUDMXATFSA-N
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Description

The compound “(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound with the molecular formula C24H23F3N2O4S. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data. Thiazoles in general resemble pyridine and pyrimidine in their physico-chemical properties .

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of a series of substituted benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This research indicates the potential of structurally related compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Assessment

Research by Elmagd et al. (2017) explored thiosemicarbazide derivatives as precursors for synthesizing various heterocyclic compounds with evaluated antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Polymerization Studies

Kobayashi et al. (1999) studied the stereospecific anionic polymerization of N,N-dialkylacrylamides, including a detailed analysis of polymerization conditions and the resulting polymer configurations. This work contributes to the understanding of polymer synthesis techniques and the production of materials with specific structural properties (Kobayashi et al., 1999).

Solubility Studies for Polymerization

Yao et al. (2010) provided crucial solubility data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions, essential for industrial product and process design in polymerization reactions (Yao et al., 2010).

Future Directions

The future directions for research on this compound could involve further investigation into its biological activities and potential applications. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, making them a promising area for future research .

Properties

IUPAC Name

(E)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)28-11-10-18-14-34-23(29-18)16-5-7-17(8-6-16)24(25,26)27/h4-9,12-14H,10-11H2,1-3H3,(H,28,30)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHQBXZTCIUEOV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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